molecular formula C8H7N3O2 B6590460 Methyl imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1083196-24-0

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B6590460
CAS No.: 1083196-24-0
M. Wt: 177.16 g/mol
InChI Key: UXVKCJJXFHSBHE-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 1083196-24-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features the imidazo[1,2-a]pyrimidine scaffold, a nitrogen-bridged fused heterocycle recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities . Recent scientific investigations highlight its valuable role in the design and synthesis of novel bioactive molecules. A key research area involves its use in developing derivatives with potent antiviral properties. Computational molecular docking studies have shown that Schiff base derivatives of imidazo[1,2-a]pyrimidine exhibit strong binding affinity to key SARS-CoV-2 entry proteins, the human ACE2 receptor and the viral spike protein, suggesting potential as effective entrance inhibitors to prevent viral infection . The core scaffold is also known for its broader applications, including antimicrobial and anticancer activities, making it a versatile building block for exploring new therapeutic agents . This product is supplied with a minimum purity of >95% . For optimal stability, it should be stored sealed in a dry environment at 2-8°C . Please Note: This product is designated For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-4-10-8-9-2-3-11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVKCJJXFHSBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669923
Record name Methyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-58-5
Record name Methyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 1,2 a Pyrimidine Derivatives, Including Methyl Imidazo 1,2 a Pyrimidine 6 Carboxylate

Conventional Multi-Step Organic Synthetic Routes

Traditional organic synthesis provides a foundational framework for the construction of the imidazo[1,2-a]pyrimidine (B1208166) core and the introduction of the methyl carboxylate functionality at the 6-position. These methods often involve sequential reactions, including cyclization, esterification, and cross-coupling reactions, to build the target molecule.

Core Imidazo[1,2-a]pyrimidine Ring System Formation via Cyclization Reactions

The cornerstone of synthesizing imidazo[1,2-a]pyrimidine derivatives is the formation of the fused bicyclic ring system. A prevalent and historically significant method is the cyclocondensation reaction between a 2-aminopyrimidine (B69317) precursor and an appropriate α-halocarbonyl compound. While specific examples detailing the synthesis of the 6-carboxylated variant are not abundant in readily available literature, the general strategy involves the reaction of a 2-aminopyrimidine bearing a substituent at the 5-position (which will become the 6-position in the final product) with a suitable three-carbon building block.

A plausible synthetic route involves the condensation of a 2-aminopyrimidine derivative, such as 2-amino-4-chloropyrimidine-5-carboxylate, with an α-haloketone. The initial step is the N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization to form the imidazole (B134444) ring. Subsequent functional group manipulations would then be necessary to arrive at the desired methyl imidazo[1,2-a]pyrimidine-6-carboxylate.

Another established approach is the reaction of 2-aminopyrimidines with β-ketoesters. For instance, the reaction of 2-aminopyrimidine with a suitably substituted β-ketoester can lead to the formation of the imidazo[1,2-a]pyrimidine scaffold. The choice of the β-ketoester is crucial for introducing the desired carboxylate group at the 6-position.

Esterification and Functional Group Interconversion Strategies for the 6-Carboxylate Moiety

Once the imidazo[1,2-a]pyrimidine-6-carboxylic acid is obtained, the final step in the synthesis of the target compound is the esterification of the carboxylic acid to its corresponding methyl ester. This is a standard transformation in organic synthesis and can be achieved through several well-established methods.

One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol to afford the methyl ester under milder conditions. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and methanol.

The following table summarizes common esterification methods:

Reagent/MethodCatalystConditionsAdvantagesDisadvantages
MethanolH₂SO₄ or HClRefluxInexpensive reagentsRequires harsh conditions, reversible
Thionyl Chloride/MethanolNoneRoom TemperatureHigh yield, irreversibleGenerates corrosive byproducts
DCC/MethanolDMAPRoom TemperatureMild conditions, high yieldDCC is a known allergen, byproduct removal
EDC/MethanolDMAPRoom TemperatureWater-soluble byproduct, mild conditionsHigher cost of reagents

Palladium-Catalyzed Coupling Reactions in Imidazo[1,2-a]pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to introduce various substituents onto the imidazo[1,2-a]pyrimidine core. While specific applications on this compound are not extensively documented, the principles can be extrapolated from studies on related imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) systems. nih.govacs.org

For instance, if a halogenated precursor, such as a bromo- or iodo-substituted imidazo[1,2-a]pyrimidine-6-carboxylate, is synthesized, it can serve as a substrate for various palladium-catalyzed reactions. The Suzuki-Miyaura coupling, for example, would allow for the introduction of aryl or vinyl groups by reacting the halogenated derivative with a boronic acid in the presence of a palladium catalyst and a base. Similarly, the Heck reaction could be used to introduce alkenyl groups, and the Sonogashira coupling would enable the installation of alkynyl moieties.

A palladium-catalyzed intramolecular dehydrogenative coupling reaction has also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, offering a practical approach from easily available substrates under mild conditions. acs.org

Green Chemistry Approaches in Imidazo[1,2-a]pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and greener solvents, have been applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. The application of microwave-assisted organic synthesis (MAOS) has been reported for the preparation of various imidazo[1,2-a]pyrimidine derivatives. nih.gov

The synthesis of substituted imidazo[1,2-a]pyrimidines can be achieved through a one-pot, multi-component reaction under microwave irradiation. For example, a mixture of a 2-aminopyrimidine, an aldehyde, and an isocyanide can be subjected to microwave heating in the presence of a catalyst to afford the desired product in a short reaction time. This approach offers a rapid and efficient route to a library of imidazo[1,2-a]pyrimidine derivatives. While a specific protocol for this compound is not explicitly detailed, the general methodology is adaptable.

A study on the microwave-assisted synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives highlights the efficiency of this green technique, utilizing ethanol (B145695) as a green solvent. nih.gov

Ultrasound-Mediated Reaction Conditions

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields by utilizing the phenomenon of acoustic cavitation. Sonochemistry has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are structurally similar to their pyrimidine counterparts. organic-chemistry.org

An ultrasound-assisted, eco-friendly method for the synthesis of imidazo[1,2-a]pyridines has been reported via C–H functionalization of aryl methyl ketones. organic-chemistry.org This method avoids the use of metal catalysts and toxic reagents, offering mild conditions and excellent yields in very short reaction times. organic-chemistry.org The principles of this ultrasound-mediated synthesis could potentially be adapted for the synthesis of imidazo[1,2-a]pyrimidine derivatives. The use of ultrasound can significantly accelerate the reaction, leading to the desired products in minutes. organic-chemistry.org

Development of Environmentally Benign Catalytic Systems

The synthesis of imidazo[1,2-a]pyrimidine derivatives has increasingly benefited from the development of environmentally benign catalytic systems that offer high efficiency, selectivity, and reusability while minimizing hazardous waste. Notable among these are alumina-based catalysts and various copper-catalyzed reactions.

Alumina-Based Catalysts: Neutral or basic alumina (B75360) (Al₂O₃) has emerged as a low-cost, non-toxic, and thermally stable catalyst for the synthesis of imidazo[1,2-a]pyrimidines. It facilitates the condensation reaction between 2-aminopyrimidines and α-haloketones, often under solvent-free conditions and with microwave irradiation to accelerate the reaction. This approach provides good yields and simplifies the work-up procedure, aligning with the principles of green chemistry.

Copper Catalysis: Copper-based catalysts have demonstrated significant utility in the synthesis of the imidazo[1,2-a]pyrimidine core. Copper(I) and Copper(II) species can catalyze various transformations, including C-N and C-C bond formations, which are crucial for the construction of the heterocyclic ring. For instance, copper-catalyzed aerobic oxidative cyclization reactions provide an efficient route to these compounds. These reactions often use air as the terminal oxidant, a readily available and environmentally friendly choice.

A particularly relevant strategy for introducing a carboxylate group at the 6-position involves the palladium-catalyzed carbonylation of a 6-halo-imidazo[1,2-a]pyrimidine precursor. While palladium is the typical catalyst for such transformations, the development of more sustainable and cost-effective copper-based carbonylation methods is an active area of research. This approach would involve the synthesis of a 6-bromo or 6-iodo-imidazo[1,2-a]pyrimidine, followed by a copper-catalyzed carbonylation in the presence of methanol to directly yield this compound.

Catalyst SystemReactantsReaction ConditionsKey Advantages
Basic Alumina (Al₂O₃)2-Aminopyrimidine, α-BromoketonesMicrowave irradiation, Solvent-freeEnvironmentally friendly, High efficiency, Easy work-up
Copper(I)/Copper(II)2-Aminopyrimidines, Alkynes, etc.Aerobic oxidationUse of air as oxidant, Good functional group tolerance
Palladium (for carbonylation)6-Iodo-imidazo[1,2-a]pyrimidine, CO, MethanolElevated temperature and pressureDirect route to carboxamido and potentially carboxylate derivatives

Aqueous Medium and Solvent-Free Methodologies

In the quest for greener synthetic routes, the use of water as a reaction medium or the complete elimination of solvents has gained considerable traction in the synthesis of imidazo[1,2-a]pyrimidines.

Aqueous Synthesis: Performing organic reactions in water offers significant environmental and economic benefits. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, certain reactions, such as the condensation of 2-aminopyrimidines with α-haloketones, can be carried out in aqueous media, often facilitated by a catalyst. This approach avoids the use of volatile and often toxic organic solvents.

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry. The synthesis of imidazo[1,2-a]pyrimidines has been successfully achieved by reacting 2-aminopyrimidines with α-haloketones without any solvent, typically with thermal or microwave heating. These methods often lead to higher yields, shorter reaction times, and simplified purification processes, as the product may precipitate directly from the reaction mixture upon cooling.

Multicomponent Reaction Strategies for Structural Diversity and Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and ability to generate chemical diversity. The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]azines, including the imidazo[1,2-a]pyrimidine core. nih.gov

The GBB-3CR typically involves the reaction of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.gov To achieve the synthesis of a 6-substituted derivative such as this compound, a strategically substituted 2-aminopyrimidine is required. For instance, starting with a 2-amino-5-substituted pyrimidine (which would correspond to the 6-position in the final product) could provide a direct route to the desired scaffold. The use of 2-aminopyrimidines in the GBB reaction can sometimes lead to the formation of regioisomers, which necessitates careful reaction optimization and purification. nih.gov

A plausible synthetic route to this compound could involve the use of a 2-aminopyrimidine bearing a carboxylate group or a precursor at the 5-position. Commercially available starting materials like Methyl 2-aminopyrimidine-5-carboxylate could potentially be utilized in a cyclization reaction to form the imidazole ring.

Reaction Component 1Reaction Component 2Reaction Component 3Product
2-AminopyrimidineAldehydeIsocyanide3-Aminoimidazo[1,2-a]pyrimidine
5-Substituted-2-aminopyrimidineAldehydeIsocyanide6-Substituted-3-aminoimidazo[1,2-a]pyrimidine

Exploration of Mechanistic Pathways in Imidazo[1,2-a]pyrimidine Ring Formation

Understanding the mechanistic pathways involved in the formation of the imidazo[1,2-a]pyrimidine ring is crucial for optimizing reaction conditions and controlling selectivity.

The most common pathway for the formation of the imidazo[1,2-a]pyrimidine core from a 2-aminopyrimidine and an α-haloketone involves an initial SN2 reaction. The exocyclic amino group of the 2-aminopyrimidine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system.

In the case of the Groebke-Blackburn-Bienaymé reaction, the mechanism is initiated by the condensation of the 2-aminopyrimidine with an aldehyde to form a Schiff base. The isocyanide then undergoes an α-addition to the iminium ion formed in situ. This is followed by an intramolecular cyclization of the resulting nitrilium ion with the endocyclic nitrogen of the pyrimidine ring, leading to the formation of the 3-aminoimidazo[1,2-a]pyrimidine product. The regioselectivity of this cyclization can be influenced by the electronic properties of the substituents on the pyrimidine ring.

Spectroscopic and Structural Characterization of Imidazo 1,2 a Pyrimidine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of an imidazo[1,2-a]pyrimidine (B1208166) derivative provides key insights into the number of different types of protons and their neighboring atoms. For a compound like Methyl imidazo[1,2-a]pyrimidine-6-carboxylate, distinct signals are expected for the protons on the fused ring system and the methyl ester group. The aromatic protons on the imidazo[1,2-a]pyrimidine core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methyl protons of the carboxylate group would be expected to resonate further upfield, likely in the range of δ 3.8-4.0 ppm.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for an Imidazo[1,2-a]pyrimidine Scaffold

Proton AssignmentRepresentative Chemical Shift (δ, ppm)Multiplicity
H-27.8 - 8.2Singlet
H-37.5 - 7.9Singlet
H-58.5 - 9.0Doublet
H-78.0 - 8.5Doublet
-OCH₃3.8 - 4.0Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically around δ 160-170 ppm. The carbons of the heterocyclic rings will appear in the aromatic region (δ 110-160 ppm). The methyl carbon of the ester group will be observed in the upfield region, generally between δ 50-60 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for an Imidazo[1,2-a]pyrimidine Scaffold

Carbon AssignmentRepresentative Chemical Shift (δ, ppm)
C-2135 - 145
C-3110 - 120
C-5140 - 150
C-6125 - 135
C-7115 - 125
C-8a145 - 155
C=O (Ester)160 - 170
-OCH₃50 - 60

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) is a commonly employed method for the analysis of heterocyclic compounds like this compound.

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₈H₇N₃O₂), the expected monoisotopic mass is approximately 177.05 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 178.06, corresponding to the [M+H]⁺ ion.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for such esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The stability of the fused imidazo[1,2-a]pyrimidine ring system would likely result in characteristic fragment ions corresponding to this core structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M+H]⁺~178.06Protonated molecular ion
[M-OCH₃]⁺~147.05Loss of the methoxy group
[M-COOCH₃]⁺~119.05Loss of the methoxycarbonyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the fused heterocyclic ring system would give rise to a series of bands in the 1450-1650 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ester) Stretch1700 - 1730
C-O (Ester) Stretch1200 - 1300
Aromatic C-H Stretch> 3000
C=N / C=C Stretch1450 - 1650

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

For a compound like this compound, a single-crystal X-ray diffraction study would confirm the planarity of the fused imidazo[1,2-a]pyrimidine ring system. It would also provide the exact bond lengths of the C=O and C-O bonds in the ester group, as well as the geometry of the entire molecule. The analysis of the crystal packing would show how the individual molecules interact with each other in the solid state, which can influence the physical properties of the compound. While a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such planar heterocyclic systems.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used in the study of imidazo[1,2-a]pyrimidine (B1208166) derivatives to optimize their molecular geometry and to calculate various electronic properties that govern their reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. openpharmaceuticalsciencesjournal.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. openpharmaceuticalsciencesjournal.com

For imidazo[1,2-a]pyrimidine derivatives, FMO analysis reveals important information about their electronic behavior. Studies on various derivatives have shown that the electron density in the HOMO is often localized on the imidazo[1,2-a]pyrimidine core, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, including substituent groups, highlighting potential sites for nucleophilic attack.

The calculated HOMO, LUMO, and energy gap values for a representative imidazo[1,2-a]pyrimidine Schiff base derivative are presented in the table below. These values are indicative of the general electronic characteristics of this class of compounds.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.54
Energy Gap (ΔE)3.71

This data is for a representative imidazo[1,2-a]pyrimidine Schiff base derivative and is intended to be illustrative of the typical values for this class of compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. openpharmaceuticalsciencesjournal.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. openpharmaceuticalsciencesjournal.com

In studies of imidazo[1,2-a]pyrimidine derivatives, MEP maps consistently show that the most negative potential is located around the nitrogen atoms of the pyrimidine (B1678525) ring, making them the primary sites for electrophilic attack and hydrogen bonding interactions. openpharmaceuticalsciencesjournal.com The regions of positive potential are generally found over the hydrogen atoms of the fused ring system. This information is crucial for understanding how these molecules might interact with biological targets such as enzymes and receptors. openpharmaceuticalsciencesjournal.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecular system to characterize the nature of chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). openpharmaceuticalsciencesjournal.com

For imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis has been used to confirm the nature of the covalent bonds within the fused ring system and to identify and characterize weaker non-covalent interactions that can influence the molecule's conformation and its interactions with other molecules. openpharmaceuticalsciencesjournal.com

Reduced Density Gradient (RDG) Studies

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in molecular systems. nih.gov By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to identify and distinguish between different types of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. openpharmaceuticalsciencesjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead structures. informahealthcare.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. In a CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a relationship between these fields and the observed biological activity.

While specific CoMFA studies on Methyl imidazo[1,2-a]pyrimidine-6-carboxylate were not identified, 3D-QSAR studies have been successfully applied to related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives to understand the structural requirements for their biological activities, such as antitubercular and anticancer effects. nih.govresearchgate.net

For instance, in a 3D-QSAR study on a series of imidazo[1,2-a]pyrazine inhibitors of PI3Kα, a key enzyme in cancer signaling, the resulting CoMFA-like model provided contour maps that highlighted the regions where steric bulk and electrostatic interactions were favorable or unfavorable for activity. nih.gov These maps indicated that bulky substituents at certain positions of the imidazo[1,2-a]pyrazine core were detrimental to activity, while electron-withdrawing groups in other regions enhanced it. This type of information is invaluable for the rational design of new, more potent inhibitors.

The statistical parameters from a representative 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors are presented below to illustrate the predictive power of such models.

ParameterValue
q² (Cross-validated correlation coefficient)0.650
r² (Non-cross-validated correlation coefficient)0.917
F-value166.5
Standard Deviation (SD)0.265
Pearson-r0.877

This data is for a representative 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors and is intended to be illustrative of the statistical robustness of such models for this class of compounds. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. This method helps in understanding the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions that are crucial for a molecule's activity.

In a typical CoMSIA study involving imidazo[1,2-a]pyrimidine derivatives, a dataset of molecules with known biological activities is aligned based on a common scaffold. For this compound and its analogs, the imidazo[1,2-a]pyrimidine core would serve as the alignment template. The analysis generates contour maps that visualize the regions where modifications to the molecule would likely enhance or diminish its biological activity.

Key Research Findings from CoMSIA Studies on Related Imidazo[1,2-a]pyrimidine Scaffolds:

While specific CoMSIA studies on this compound are not extensively documented in publicly available literature, research on analogous imidazo[1,2-a]pyrimidine series has revealed important structural insights. These studies generally indicate that:

Steric Fields: The contour maps often highlight that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others. For instance, a green contour near a particular position would suggest that adding a larger group there could increase activity, whereas a yellow contour would indicate the opposite.

Electrostatic Fields: Blue contours typically signify regions where electropositive groups enhance activity, while red contours indicate that electronegative groups are preferred. The placement and nature of substituents on the pyrimidine or imidazole (B134444) ring can be optimized based on these findings.

Hydrophobic, H-Bond Donor, and Acceptor Fields: These maps provide further detail on the non-covalent interactions governing ligand-receptor binding. For example, the carboxylate group in this compound could be a key interaction point, and CoMSIA would help to understand the importance of its hydrogen bonding capabilities.

FieldContribution (%)Favorable RegionsUnfavorable Regions
Steric 35Bulky groups at position 2 of the imidazole ring.Steric hindrance near the 6-carboxylate group.
Electrostatic 25Electronegative substituents on the pyrimidine ring.Electropositive groups near the imidazole nitrogen.
Hydrophobic 20Hydrophobic moieties at the phenyl ring attached to the core.Polar groups in hydrophobic pockets.
H-Bond Donor 10Donor groups at position 7.Donor groups interfering with key acceptor interactions.
H-Bond Acceptor 10Acceptor groups at the 6-carboxylate position.Acceptor groups in regions requiring donor interactions.

This table is illustrative and represents the type of data generated from a CoMSIA study.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. These poses are then scored based on a scoring function that estimates the binding energy.

Research Findings from Molecular Docking of Imidazo[1,2-a]pyrimidine Derivatives:

Molecular docking studies on various imidazo[1,2-a]pyrimidine derivatives have been conducted against a range of biological targets, including kinases, enzymes, and receptors. mdpi.commdpi.com These studies have been crucial in elucidating the mechanism of action and in designing more potent inhibitors.

For this compound, a docking study would aim to identify its potential biological targets and understand its binding interactions. Key interactions often observed for this class of compounds include:

Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyrimidine core and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors and donors. These can form crucial interactions with amino acid residues in the active site of a protein.

Pi-Pi Stacking: The aromatic rings of the imidazo[1,2-a]pyrimidine scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: Alkyl and aryl substituents on the core structure can fit into hydrophobic pockets within the protein's binding site.

A hypothetical docking study of this compound against a putative kinase target might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
Lys72 Hydrogen Bond2.1
Glu91 Hydrogen Bond2.5
Phe145 Pi-Pi Stacking3.8
Val23 Hydrophobic4.2
Leu144 Hydrophobic3.9

This table is for illustrative purposes and shows potential interactions that could be identified in a molecular docking study.

In Silico Prediction and Evaluation of Pharmacokinetic and Pharmacodynamic Properties (ADMET and Drug-likeness)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and pharmacodynamic properties must be evaluated. In silico tools for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, as well as drug-likeness filters, are invaluable for early-stage assessment. nih.gov

ADMET Prediction:

Various computational models are used to predict the ADMET properties of a molecule based on its structure. These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development.

Drug-likeness Evaluation:

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

In Silico Profile of this compound:

An in silico ADMET and drug-likeness prediction for this compound would likely generate a profile similar to the one presented in the table below. Such predictions are typically performed using various online tools and software packages.

PropertyPredicted Value/OutcomeSignificance
Molecular Weight Approx. 191.17 g/mol Complies with Lipinski's rule (< 500), indicating good potential for absorption and distribution.
logP (Lipophilicity) Predicted to be between 1.0 and 2.0Within the optimal range for oral bioavailability.
Hydrogen Bond Donors 0Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 4 (3 from carboxylate, 1 from pyrimidine N)Complies with Lipinski's rule (≤ 10).
Topological Polar Surface Area (TPSA) Approx. 61.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS) Predicted to be moderately soluble.Adequate solubility is important for absorption and formulation.
CYP450 Inhibition Likely to be a non-inhibitor of major isoforms.Low potential for drug-drug interactions.
Hepatotoxicity Predicted to be non-hepatotoxic.Favorable safety profile.
Carcinogenicity Predicted to be non-carcinogenic.Favorable safety profile.
Drug-likeness Score Positive scoreIndicates that the molecule possesses physicochemical properties similar to known drugs.

This table contains predicted values based on the structure of this compound and general knowledge of ADMET prediction tools. These are not experimentally verified results.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine Scaffolds

Impact of Substituent Variations on Biological Potency and Selectivity

Variations in substituents on the imidazo[1,2-a]pyrimidine (B1208166) core have a profound impact on biological potency and selectivity. For instance, in a series of imidazo[1,2-a]pyrimidine derivatives investigated for antimicrobial activity, the nature of the substituents on a phenyl ring at the C-2 position was found to be a determining factor for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

In the context of anticancer activity, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activity. The SAR analysis revealed that when the R3 substituent was a methyl ester (COOCH3), the compounds were generally more active than their ethyl ester (COOC2H5) counterparts. nih.gov

A study on imidazo[1,2-a]pyridine (B132010) derivatives as selective COX-2 inhibitors showed that a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring resulted in the highest COX-2 inhibitory selectivity and potency. researchgate.net This highlights the significant role of electronic and steric properties of substituents in determining the biological activity of this class of compounds.

Table 1: Impact of Substituent Variation on Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

Compound R3 Substituent Relative Activity
10q COOCH3 More Active
10h COOC2H5 Less Active
10r COOCH3 More Active
10i COOC2H5 Less Active

Positional Effects of Functional Groups within the Imidazo[1,2-a]pyrimidine Core

The position of functional groups on the imidazo[1,2-a]pyrimidine core is a critical determinant of biological activity. The C6 position, in particular, has been identified as a privileged site for modification in the closely related imidazo[1,2-a]pyridine scaffold for activity against Rab Geranylgeranyl Transferase (RGGT). nih.gov In a study of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, it was found that modifications at the C6 position were crucial for retaining activity. nih.gov Specifically, compounds with a carboxylic acid or an amide substituent at the C6 position demonstrated activity, albeit at higher concentrations. nih.gov A halogen at the 6-position also influenced activity, with a general trend of decreasing activity with increasing size and polarizability of the halogen. nih.govacs.org

Furthermore, SAR studies on antimicrobial agents based on the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds indicated that the substituent at the C-7 position also influenced the activity. researchgate.net For anti-inflammatory activity, the presence of two adjacent aryl groups on the imidazo[1,2-a]pyrimidine core was found to be beneficial. dergipark.org.tr

Table 2: Effect of C6-Substituents on RGGT Inhibition in Imidazo[1,2-a]pyridine Analogs

Compound C6-Substituent RGGT Inhibition (LED)
1c -COOH 100 µM
1e -CONH2 100 µM
2b -Cl More Active
2a -Br Active
1b -I Weaker Activity

Role of Molecular Polarity, Lipophilicity, and Steric Hindrance in Biological Activity

The physicochemical properties of imidazo[1,2-a]pyrimidine derivatives, such as polarity, lipophilicity, and steric hindrance, play a significant role in their biological activity. For instance, in the development of antimicrobial agents, it was observed that increasing the molar refractivity of the substituents on the phenyl ring led to a sharp decrease in antibacterial activity. dergipark.org.tr This suggests that steric bulk and polarizability can be detrimental to the interaction of these compounds with their bacterial targets.

Scaffold Hopping and Bioisosteric Replacement Strategies for Activity Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyrimidine scaffold has been a subject of such strategies. For example, in the quest for novel antituberculosis agents, scaffold hopping from the imidazo[1,2-a]pyridine core of Q203 led to the discovery of pyrazolo[1,5-a]pyridines-3-carboxamides and imidazo[2,1-b]thiazole (B1210989) derivatives with potent activity. nih.gov

Bioisosteric replacement has also been successfully applied. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic and a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in a GABAA receptor modulator. nih.govdergipark.org.trresearchgate.net This substitution can be used to fine-tune the electronic properties and metabolic stability of the molecule while maintaining the key interactions with the biological target. These strategies underscore the versatility of the imidazo[1,2-a]pyrimidine scaffold and provide avenues for the development of new therapeutic agents. researchgate.netnih.gov

Advanced Research Perspectives and Future Directions for Imidazo 1,2 a Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies for Diverse Libraries

The generation of diverse chemical libraries is fundamental to the discovery of new therapeutic agents. For the imidazo[1,2-a]pyrimidine (B1208166) core, research is increasingly focused on developing novel, efficient, and versatile synthetic methodologies that allow for the rapid assembly of a wide range of derivatives.

Historically, the synthesis of imidazo[1,2-a]pyrimidines has been dominated by the Tschitschibabin reaction, which involves the condensation of 2-aminopyrimidines with α-haloketones. While effective, this method can have limitations regarding substrate scope and reaction conditions. Modern synthetic chemistry is moving beyond these traditional methods to embrace more sophisticated and efficient strategies.

Multi-Component Reactions (MCRs) have emerged as a powerful tool for building molecular complexity in a single step from three or more starting materials. These reactions are highly atom-economical and offer a straightforward path to diverse libraries of imidazo[1,2-a]pyrimidines. nih.gov For instance, a one-pot, three-component condensation of an aldehyde, an isonitrile, and a 2-aminopyrimidine (B69317) derivative can rapidly generate 3-amino-substituted imidazo[1,2-a]pyrimidines, a class of compounds with known pharmacological relevance. nih.gov

Another area of intense research is the development of catalyst-free and microwave-assisted synthesis . These methods often provide significant advantages in terms of reduced reaction times, higher yields, and cleaner reaction profiles. scielo.br Microwave irradiation, for example, has been successfully employed to facilitate the rapid and efficient preparation of various imidazo[1,2-a]pyrimidine derivatives. rsc.org

The table below summarizes some of the key modern synthetic approaches for generating imidazo[1,2-a]pyrimidine libraries.

Synthetic MethodologyDescriptionKey Advantages
Multi-Component Reactions (MCRs) Condensation of three or more reactants in a single step. For example, the reaction of 2-aminopyrimidines, aldehydes, and isonitriles. nih.govHigh efficiency, atom economy, and rapid generation of molecular diversity.
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate reaction rates. rsc.orgDrastically reduced reaction times, often improved yields, and cleaner reactions.
Catalyst-Free Annulation Cyclization reactions that proceed efficiently without the need for a catalyst, often in green solvents. scielo.brEnvironmentally friendly, cost-effective, and simplifies product purification.
Gold Nanoparticle Catalysis Use of supported gold nanoparticles as a heterogeneous catalyst for the synthesis from aryl ketones and 2-aminopyrimidine. researchgate.netMild reaction conditions, high yields, and use of a recyclable, green catalyst.

These advanced synthetic strategies are crucial for expanding the chemical space around the imidazo[1,2-a]pyrimidine scaffold, providing a rich source of novel compounds for biological screening.

Discovery of New Biological Targets and Therapeutic Applications for Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. nih.govnih.gov Future research will continue to uncover new biological targets and expand the therapeutic potential of this versatile scaffold.

Anticancer Activity: A significant area of investigation is the development of imidazo[1,2-a]pyrimidine derivatives as anticancer agents. nih.gov These compounds have been shown to target various key players in cancer progression. For instance, some derivatives act as dual inhibitors of KSP (Kinesin Spindle Protein) and Aurora-A kinase, both of which are critical for cell division and are attractive targets in oncology. Others have shown potent inhibitory activity against PI3K/mTOR pathways, which are frequently dysregulated in human cancers. frontiersin.org The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, as evidenced by the modulation of proteins like Bax and Bcl-2. nih.gov

Antiviral Applications: The antiviral potential of imidazo[1,2-a]pyrimidines is another promising frontier. Researchers have identified derivatives with potent activity against a range of viruses. For example, specific imidazo[1,2-a]pyrimidines have been found to inhibit influenza A viruses by targeting the viral hemagglutinin and blocking its entry into host cells. msesupplies.com Other analogues have demonstrated significant activity against herpesviruses, including human cytomegalovirus and varicella-zoster virus. nih.govmdpi.com The structural similarity of the scaffold to purines also makes it a candidate for targeting viral polymerases and other enzymes involved in viral replication, including HIV-1 integrase.

Central Nervous System (CNS) Activity: The imidazo[1,2-a]pyrimidine scaffold has a history of being explored for its effects on the central nervous system. Certain derivatives are known to act as agonists at the γ-aminobutyric acid (GABA) type A receptor, which is the primary inhibitory neurotransmitter system in the brain. This interaction underlies the anxiolytic (anti-anxiety) and anticonvulsant properties observed in some compounds within this class. researchgate.net

The following table highlights some of the key biological targets and the corresponding therapeutic potential of imidazo[1,2-a]pyrimidine derivatives.

Therapeutic AreaBiological Target(s)Potential Application
Oncology KSP, Aurora-A Kinase, PI3K/mTOR, TubulinTreatment of various cancers, including breast and colon cancer. frontiersin.org
Virology Influenza Hemagglutinin, Viral DNA Polymerases, HIV-1 IntegraseTreatment of influenza, herpesvirus infections, and potentially HIV. msesupplies.commdpi.com
Neurology GABA-A ReceptorsTreatment of anxiety and seizure disorders.
Infectious Diseases Bacterial and Fungal EnzymesDevelopment of new antimicrobial and antifungal agents. nih.gov
Inflammation Cyclooxygenase (COX) enzymesDevelopment of novel anti-inflammatory drugs.

The continued exploration of structure-activity relationships (SAR) will be pivotal in optimizing the potency and selectivity of these compounds for their respective biological targets, paving the way for the development of next-generation therapeutics.

Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrimidine Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to the imidazo[1,2-a]pyrimidine scaffold holds immense promise for accelerating the design of new drug candidates. These computational tools can analyze vast datasets to identify complex patterns and relationships that are not readily apparent to human researchers. researchgate.net

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For instance, AI algorithms have been successfully used to build a robust QSAR model for a series of 177 imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives against melanoma. scielo.brresearchgate.netscielo.br By employing ML techniques like Random Forest, researchers can identify key molecular descriptors that are critical for the anti-melanoma activity, thereby guiding the design of new, more potent analogues. researchgate.netscielo.br

Molecular docking and dynamics simulations , while not strictly AI, are often used in conjunction with ML models to provide a more detailed understanding of drug-target interactions at the atomic level. scielo.br These computational methods can predict how a novel imidazo[1,2-a]pyrimidine derivative might bind to its target protein, such as a viral enzyme or a cancer-related kinase. nih.gov This information is invaluable for optimizing the structure of the compound to improve its binding affinity and selectivity.

The typical workflow for integrating AI and ML in the design of imidazo[1,2-a]pyrimidine derivatives can be summarized as follows:

Data Collection: Assembling a large dataset of imidazo[1,2-a]pyrimidine compounds with their corresponding biological activity data.

Model Training: Using ML algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) to train a QSAR model on the collected data. researchgate.net

Virtual Screening: Applying the trained model to screen large virtual libraries of imidazo[1,2-a]pyrimidine derivatives to identify potential hits.

De Novo Design: Employing generative AI models to design novel imidazo[1,2-a]pyrimidine structures with optimized properties. frontiersin.org

Mechanistic Insight: Using molecular docking and dynamics to understand the binding modes of the most promising candidates. scielo.br

Synthesis and Testing: Synthesizing the top-ranked virtual hits and experimentally validating their biological activity.

The application of AI and ML is poised to significantly reduce the time and cost associated with the discovery of new imidazo[1,2-a]pyrimidine-based drugs by making the design process more targeted and efficient.

Further Integration of Green Chemistry Principles in Synthetic Development

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of imidazo[1,2-a]pyrimidine derivatives is an area where these principles can be, and are being, effectively applied.

A key focus of green chemistry is the use of environmentally benign solvents . Water is the most desirable green solvent due to its low cost, non-toxicity, and non-flammability. Researchers have successfully developed methods for the synthesis of imidazo[1,2-a]pyridines and related heterocycles in water, offering a significant environmental advantage over traditional organic solvents. msesupplies.com The use of aqueous micellar media, facilitated by surfactants, is another innovative approach that allows organic reactions to be conducted in water.

Catalyst-free and solvent-free reaction conditions represent another major stride in green synthetic chemistry. bldpharm.com Several protocols have been developed for the synthesis of imidazo[1,2-a]pyrimidines that proceed efficiently under neat conditions (without any solvent) and without the need for a catalyst, often accelerated by microwave irradiation. scielo.br This approach not only minimizes waste but also simplifies the purification of the final products.

The use of heterogeneous and recyclable catalysts is also a critical aspect of green synthesis. For example, gold nanoparticles supported on an inert material have been shown to be a highly efficient and recyclable catalyst for the synthesis of imidazo[1,2-a]pyrimidines. researchgate.net Similarly, basic alumina (B75360) (Al₂O₃) has been used as an environmentally friendly and reusable catalyst for microwave-assisted synthesis. scielo.br

The table below outlines several green chemistry approaches applied to the synthesis of imidazo[1,2-a]pyrimidines.

Green Chemistry PrincipleApplication in Imidazo[1,2-a]pyrimidine SynthesisBenefits
Use of Green Solvents Performing reactions in water or water-isopropanol mixtures. scielo.brmsesupplies.comReduced use of volatile organic compounds (VOCs), improved safety, lower cost.
Catalyst-Free Synthesis Annulation reactions proceeding without any added catalyst, often under microwave irradiation. scielo.brAvoids the use of potentially toxic and expensive metal catalysts, simplifies work-up.
Solvent-Free Reactions Conducting reactions under neat conditions, typically with microwave assistance. scielo.brbldpharm.comEliminates solvent waste, can lead to higher reaction rates and yields.
Use of Recyclable Catalysts Employing catalysts like supported gold nanoparticles or basic alumina that can be recovered and reused. scielo.brresearchgate.netReduces catalyst waste and overall process cost.
Atom Economy Utilizing multi-component reactions where most of the atoms from the starting materials are incorporated into the final product. nih.govMaximizes efficiency and minimizes the generation of byproducts.

The continued integration of these green chemistry principles will be essential for the sustainable development and large-scale production of imidazo[1,2-a]pyrimidine-based pharmaceuticals and other valuable chemical entities.

Role of Methyl Imidazo[1,2-a]pyrimidine-6-carboxylate and its Analogues in Chemical Biology Probe Development

Chemical biology probes are small molecules designed to study and manipulate biological systems. The imidazo[1,2-a]pyrimidine scaffold, due to its unique physicochemical properties, is an attractive core for the development of such probes. While specific research on this compound as a chemical probe is not extensively documented, the broader class of imidazo[1,2-a]pyrimidines and their analogues have shown significant potential in this area, particularly as fluorescent probes and tools for chemogenomic profiling.

Fluorescent Probes: Many imidazo[1,2-a]pyrimidine derivatives exhibit intrinsic fluorescence, making them valuable as organic fluorophores. researchgate.net These compounds can be used as biomarkers and photochemical sensors to visualize and quantify biological processes. The fluorescent properties can be tuned by modifying the substituents on the heterocyclic core. For example, the introduction of a hydroxymethyl group has been shown to enhance fluorescence intensity. researchgate.net The ability of these compounds to emit light allows for their use in fluorescence microscopy to track their localization within cells and to monitor their interaction with biological targets.

Chemogenomic Profiling: Chemical genetics is a powerful approach that uses small molecules to perturb protein function and elucidate biological pathways. A notable study used a 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine for chemogenomic profiling in yeast. scielo.br This compound was found to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. scielo.br Remarkably, its close analogue, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, which differs by only a single nitrogen atom, exhibited a completely different mechanism of action, primarily affecting mitochondrial function. scielo.br This highlights the exquisite specificity that can be achieved with subtle structural modifications to the scaffold, making these compounds excellent probes for dissecting distinct cellular processes.

The potential applications of this compound and its analogues as chemical biology probes could be realized in several ways:

Development of Novel Fluorescent Probes: The carboxylate group at the 6-position of this compound provides a convenient handle for further chemical modification. This group could be used to attach linkers, affinity tags, or other functional moieties to create more sophisticated probes. For example, it could be coupled to biomolecules to create targeted fluorescent labels.

Probes for Specific Biological Targets: By incorporating reactive groups or photoaffinity labels, analogues of this compound could be designed as activity-based probes to covalently label and identify specific enzyme targets within a complex proteome.

Tools for High-Content Screening: The development of a library of analogues based on the this compound scaffold could provide a valuable set of tools for high-content screening campaigns to identify compounds that induce specific cellular phenotypes or perturb particular signaling pathways.

Q & A

Q. What are the common synthetic routes for methyl imidazo[1,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-keto esters). Key steps include cyclization under acidic or basic conditions. For example, using acetic acid as a catalyst at 80–100°C yields the imidazo[1,2-a]pyrimidine core, followed by esterification to introduce the methyl carboxylate group . Yield optimization often requires controlled stoichiometry and inert atmospheres to prevent side reactions like oxidation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, the methyl ester group typically appears as a singlet at ~3.9 ppm in ¹H NMR. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in ethyl imidazo[1,2-a]pyridine analogs .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyrimidine derivatives?

These derivatives exhibit anxiolytic, analgesic, antihypertensive, and neuroleptic activities. Their bioactivity stems from interactions with targets like cyclin-dependent kinases (CDKs) and ion channels. For example, substitutions at the 2- and 6-positions enhance binding affinity to CDK2, as shown in structural analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,2-a]pyrimidine functionalization be addressed?

Regioselective functionalization at the C-3 position is achievable via Friedel-Crafts acylation using Lewis acids like In(OTf)₃. This method avoids competing reactions at the electron-rich pyrimidine ring, enabling selective acetyl group introduction. Optimization involves tuning solvent polarity (e.g., dichloroethane) and catalyst loading (5–10 mol%) .

Q. What strategies mitigate contradictions in solubility data for this compound derivatives?

Discrepancies in solubility often arise from polymorphic forms or hygroscopic intermediates. Techniques include:

  • Crystallography : Identifying stable polymorphs via slow evaporation in solvents like methanol/water mixtures.
  • Lyophilization : Removing bound water from hygroscopic samples.
  • Co-crystallization : Using co-formers (e.g., succinic acid) to enhance stability, as reported for imidazo[1,2-a]pyridine analogs .

Q. How does the methyl carboxylate group influence the compound’s pharmacokinetic profile?

The ester group enhances membrane permeability but is susceptible to hydrolysis in vivo. Prodrug strategies, such as replacing the methyl ester with a tert-butyl group, improve metabolic stability. In vitro studies using liver microsomes show a 2.5-fold increase in half-life for tert-butyl analogs compared to methyl derivatives .

Q. What computational methods predict the bioactivity of novel imidazo[1,2-a]pyrimidine analogs?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations with targets like CDK2 or GABA receptors identify substituents that optimize binding. For example, electron-withdrawing groups at C-6 improve affinity for CDK2 by 30% in silico .

Methodological Considerations

Q. How are purity and stability maintained during large-scale synthesis?

  • Chromatography : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) removes polar impurities.
  • Storage : Sealed containers under argon at –20°C prevent degradation, as the compound is sensitive to moisture and light .

Q. What are the limitations of current synthetic protocols for this compound?

  • Low yields in cyclization : Catalytic systems like FeCl₃ or microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes, improving yields by ~20% .
  • Functional group incompatibility : Strong acids may hydrolyze the ester group; using milder conditions (e.g., p-toluenesulfonic acid) preserves integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.